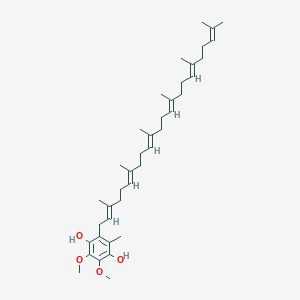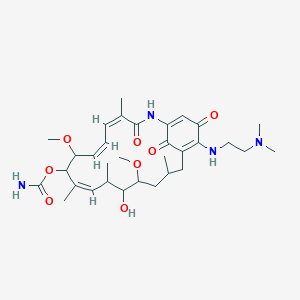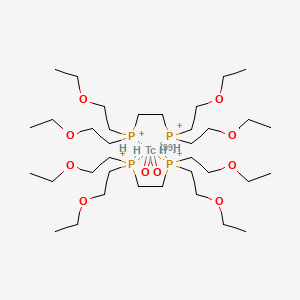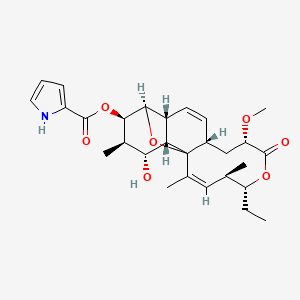
Ro 8-7699
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Ro 8-7699 is a synthetic derivative of retinoic acid, a compound derived from vitamin A. Retinoic acid plays a crucial role in regulating cell growth, differentiation, and apoptosis. The DACP analog is designed to mimic the biological activity of retinoic acid while potentially offering improved stability, efficacy, or reduced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Ro 8-7699 typically involves the following steps:
Oxidation of Retinol to Retinal: Retinol (vitamin A) is oxidized to retinal using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Conversion of Retinal to Retinoic Acid: Retinal is further oxidized to retinoic acid using reagents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).
Modification to DACP Analog: The retinoic acid is then chemically modified to introduce the DACP moiety. This step involves specific reagents and conditions tailored to achieve the desired analog structure.
Industrial Production Methods
Industrial production of the this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The Ro 8-7699 undergoes various chemical reactions, including:
Oxidation: Conversion of retinol to retinal and retinal to retinoic acid.
Reduction: Potential reduction of the analog to modify its activity or stability.
Substitution: Introduction of the DACP moiety through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane (DCM), ethanol, methanol.
Major Products
The major product of these reactions is the this compound, which retains the core structure of retinoic acid with the addition of the DACP moiety. This modification can enhance the compound’s biological activity or stability.
Scientific Research Applications
The Ro 8-7699 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on retinoic acid activity.
Biology: Investigated for its role in cell differentiation, growth, and apoptosis. It is used in studies related to embryonic development and tissue regeneration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, skin disorders, and neurodegenerative diseases. Its ability to regulate gene expression makes it a valuable tool in medical research.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its regulatory effects on skin cells and potential anti-aging properties.
Mechanism of Action
The Ro 8-7699 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding activates the transcription of target genes involved in cell growth, differentiation, and apoptosis. The DACP modification may enhance the compound’s affinity for these receptors or alter its interaction with other signaling pathways, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
All-trans Retinoic Acid (ATRA): The natural form of retinoic acid, widely studied for its role in cell differentiation and cancer therapy.
N-(4-hydroxyphenyl)retinamide (4-HPR): An amide derivative of retinoic acid with improved cytotoxicity against cancer cells and reduced toxicity compared to ATRA.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities and receptor affinities.
Uniqueness
The Ro 8-7699 is unique due to its specific structural modification, which can enhance its stability, efficacy, or reduce toxicity compared to other retinoic acid derivatives. This makes it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
35732-12-8 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(2-acetyl-5,5-dimethylcyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-18-17(16(3)21)11-12-20(18,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ |
InChI Key |
FSLMGODKGHHERM-FRCNGJHJSA-N |
SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(CCC1(C)C)C(=O)C |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC1=C(CCC1(C)C)C(=O)C |
| 50890-42-1 | |
Synonyms |
Ro 8-7699 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)



![[(2R)-3-hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1234516.png)






![(17S)-17-[2-[4-[2,6-bis(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl]-1-oxoethyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234529.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234530.png)
